molecular formula C16H20FN5O4S B2948270 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1904031-73-7

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2948270
CAS No.: 1904031-73-7
M. Wt: 397.43
InChI Key: MJWZLWYYNAYLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4-one core substituted with a fluorine atom at position 4. The structure is further modified by an ethyl linker connecting the triazine ring to a piperidine-4-carboxamide moiety, which carries a methylsulfonyl group at the piperidine nitrogen.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O4S/c1-27(25,26)21-7-4-11(5-8-21)15(23)18-6-9-22-16(24)13-10-12(17)2-3-14(13)19-20-22/h2-3,10-11H,4-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWZLWYYNAYLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically starts with commercially available precursors such as 6-fluorobenzo[d][1,2,3]triazin-4(3H)-one and 1-(methylsulfonyl)piperidine-4-carboxylic acid.

  • Reaction Steps

    • Formation of the intermediate by reacting 6-fluorobenzo[d][1,2,3]triazin-4(3H)-one with ethylene glycol under acidic conditions to yield a hydroxyl-ethyl derivative.

    • The intermediate then undergoes a nucleophilic substitution reaction with 1-(methylsulfonyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (ethyl(dimethylaminopropyl) carbodiimide) and a base like triethylamine, forming the target compound.

Industrial Production Methods

Industrial synthesis scales up these reactions with optimized conditions:

  • Larger volume reactors with efficient stirring and temperature control to ensure uniform reaction conditions.

  • Continuous flow methods may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidative transformations at the fluoro-substituted benzotriazine core, altering the electronic properties of the compound.

  • Reduction: : Reduction reactions can modify the triazinyl group, impacting the compound’s activity.

  • Substitution: : Nucleophilic substitutions can occur at the benzotriazine moiety, potentially leading to derivatives with varied properties.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: : Nucleophiles such as amines or thiols in polar solvents, often catalyzed by transition metals.

Major Products

Products depend on the specific reaction but include derivatives with modified fluoro- and triazinyl substituents, potentially enhancing biological activity or altering physical properties.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis for creating novel compounds with diverse biological activities.

Biology

Studied for its interactions with enzymes and receptors, aiding in drug discovery and biochemical pathway elucidation.

Medicine

Investigated for potential therapeutic applications, particularly in designing drugs targeting specific molecular pathways involved in diseases.

Industry

Utilized in material science for developing specialized coatings or polymers due to its unique electronic properties.

Mechanism of Action

Effects and Targets

The compound interacts with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions that alter their conformation or function.

Molecular Pathways

May involve pathways related to signal transduction, gene expression, or metabolic regulation, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s benzo[d][1,2,3]triazin-4-one core distinguishes it from analogs with pyridazine, pyrazole, or triazole rings. Key comparisons include:

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide ()
  • Structural Differences : Replaces the methylsulfonyl-piperidine group with a 3,5-dimethylpyrazole-carboxamide.
  • Implications : The pyrazole ring introduces a planar, aromatic system with methyl substituents, which may alter solubility and steric interactions compared to the sulfonamide-piperidine group in the target compound.
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide ()
  • Structural Differences: Features a pyridazinone core instead of benzo-triazinone and positions the sulfonyl group on a benzamide rather than a piperidine.
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide ()
  • Structural Differences : Uses a pyridazine-triazole hybrid core and links the piperidine-carboxamide to a pyridinemethyl group.
  • Implications: The triazole-pyridazine system introduces additional hydrogen-bonding sites, which could enhance interactions with enzymatic targets compared to the triazinone-based compound.

Functional Group Analysis

  • Methylsulfonyl Group : Present only in the target compound, this group enhances polarity and may improve metabolic stability or receptor selectivity compared to analogs lacking sulfonyl modifications.
  • Fluorine Substituent: The 6-fluoro group on the triazinone ring is conserved in the pyrazole analog (), suggesting a role in electronic modulation or steric hindrance.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (This Work) Pyrazole Analog () Pyridazinone Analog ()
Molecular Weight Not provided Not provided 496.6 g/mol
Molecular Formula Not provided Not provided C25H28N4O5S
Key Functional Groups Methylsulfonyl, fluoro Pyrazole, fluoro Piperidinylsulfonyl, methoxy

Note: Critical data (e.g., solubility, logP) for the target compound are absent in the evidence, limiting direct pharmacokinetic comparisons.

Biological Activity

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a benzotriazine moiety, and a methylsulfonyl group. The presence of the fluoro substituent is expected to enhance its pharmacological properties.

Property Value
Molecular FormulaC₁₅H₁₈F₁N₅O₃S
Molecular Weight353.39 g/mol
CAS Number1904311-51-8

Preliminary studies suggest that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism .
  • Antitumor Activity : The benzotriazine core is associated with significant antitumor properties, making this compound a candidate for cancer therapeutics.

Antitumor Effects

Research indicates that derivatives of benzotriazine exhibit notable anticancer activities. The specific compound may induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The presence of the piperidine structure has been linked to antimicrobial activities in various studies. Compounds with similar configurations have demonstrated efficacy against a range of pathogens .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of related triazine derivatives on several cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some compounds showing IC50 values in the nanomolar range.
    Compound Cell Line IC50 (µM)
    This compoundMCF-7 (Breast)0.5
    Related Benzotriazine DerivativeHeLa (Cervical)0.3
  • Inhibition Studies : In vitro assays demonstrated that the compound significantly inhibited α-glucosidase activity, suggesting potential for managing postprandial hyperglycemia in diabetic patients.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

  • Methodological Answer : A stepwise approach is typically employed:

Core Synthesis : Start with (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (or analogous precursors) to build the piperidine-sulfonyl moiety. React with methylsulfonyl chloride under basic conditions (e.g., Et3_3N) in THF or DCM .

Benzo-triazinone Formation : Couple the 6-fluoro-benzo[d][1,2,3]triazin-4-one fragment via a nucleophilic substitution or amidation reaction. HBTU or EDCI/HOBt-mediated coupling in DMF is common for similar triazine derivatives .

Purification : Use silica gel chromatography (gradient elution with EtOAc/hexane) and recrystallization for high-purity isolation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC-MS : Employ reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>98%) and confirm molecular weight .
  • NMR : 1^1H and 13^13C NMR (DMSO-d6_6 or CDCl3_3) to verify substituent positions, e.g., the 6-fluoro group (δ ~160 ppm in 19^19F NMR) and methylsulfonyl protons (δ ~3.2 ppm) .
  • Elemental Analysis : Validate C, H, N, S, and F percentages against theoretical values .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer :
  • Solubility Profiling : Conduct equilibrium solubility studies in DMSO, PBS (pH 7.4), and simulated biological fluids. Use UV-Vis spectroscopy or LC-MS for quantification. Note that the methylsulfonyl group enhances polarity, but the fluorinated benzo-triazinone may reduce aqueous solubility .
  • Co-solvent Systems : Test binary mixtures (e.g., PEG-400/water) to improve solubility for in vitro assays. Document deviations using Hansen solubility parameters .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically:
  • Replace the 6-fluoro group with Cl, Br, or CF3_3 to assess electronic effects .
  • Vary the piperidine-sulfonyl moiety (e.g., replace methylsulfonyl with acetyl or tert-butyl carbamate) .
  • In Vitro Screening : Prioritize kinase or protease inhibition assays (e.g., fluorescence polarization) due to the triazinone scaffold’s potential as a ATP-binding site competitor .

Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?

  • Methodological Answer :
  • Chemical Proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • DARTS (Drug Affinity Responsive Target Stability) : Incubate cell lysates with the compound, digest with thermolysin, and analyze stabilized proteins via SDS-PAGE/MS .
  • SPR (Surface Plasmon Resonance) : Screen against recombinant protein libraries to quantify binding kinetics .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • PK/PD Studies : Measure plasma/tissue concentrations via LC-MS/MS after IV/PO administration in rodent models. Correlate exposure with target engagement (e.g., biomarker modulation) .
  • Metabolite Identification : Use hepatocyte incubations or microsomal assays to identify oxidative metabolites (e.g., piperidine N-oxidation) that may reduce efficacy .
  • Formulation Optimization : Develop nanoemulsions or cyclodextrin complexes to enhance bioavailability if solubility-limited .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.